

Application Note: Quantitative Analysis of Glucoarabin using UPLC-MS/MS

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Compound of Interest

Compound Name: Glucoarabin

Cat. No.: B15574506

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Introduction

Glucoarabin is a glucosinolate, a class of secondary metabolites found predominantly in plants of the Brassicaceae family. These compounds and their hydrolysis products, isothiocyanates, are of significant interest to the pharmaceutical and food industries due to their potential anticarcinogenic and antioxidant properties. Accurate and sensitive quantification of specific glucosinolates like **glucoarabin** is crucial for quality control of raw materials, development of functional foods, and pharmacological studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of intact **glucoarabin** in plant extracts.

Principle

This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry to quantify **glucoarabin**. The analysis of the intact glucosinolate circumvents the need for enzymatic desulfation, streamlining the sample preparation process. Quantification is achieved using Multiple Reaction Monitoring (MRM) in negative ion electrospray ionization mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for **glucoarabin**.

Experimental Protocols

Sample Preparation (Extraction of Glucoarabin)

This protocol is designed to efficiently extract **glucoarabin** while minimizing enzymatic degradation by myrosinase.

Materials:

- Plant tissue (e.g., leaves, seeds)
- Liquid nitrogen
- 70% Methanol (HPLC grade), pre-heated to 75°C
- Deionized water
- 0.22 µm syringe filters
- Microcentrifuge tubes
- Vortex mixer
- Heated water bath or heating block
- Centrifuge

Procedure:

- Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a mortar and pestle.
- Transfer the powdered sample to a 2 mL microcentrifuge tube.
- Add 1 mL of pre-heated 70% methanol to the tube.
- Vortex the tube vigorously for 1 minute to ensure thorough mixing.
- Incubate the sample at 75°C for 10 minutes in a water bath or heating block to inactivate myrosinase activity.

- After incubation, allow the sample to cool to room temperature.
- Centrifuge the sample at 10,000 x g for 10 minutes.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
- The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

- UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.3 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | 0.0 | 2 | | 1.0 | 2 | | 8.0 | 30 | | 8.1 | 95 | | 10.0 | 95 | | 10.1 | 2 | | 12.0 | 2 |

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr

| Collision Gas | Argon |

MRM Transition for **Glucoarabin**: The molecular weight of **glucoarabin** (C₁₇H₃₃NO₁₀S₃) is 507.64 g/mol .^[1]^[2] The deprotonated molecule [M-H]⁻ is observed at m/z 506.6.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Glucoarabin	506.6	97.0	0.1	40	25
Internal Standard	[Specific to IS]	[Specific to IS]	0.1	[Optimized]	[Optimized]

Note: The cone voltage and collision energy should be optimized for the specific instrument being used.

Data Presentation

Quantitative Analysis of Glucoarabin in Different Arabis Species

The following table presents example quantitative data for **glucoarabin** content in the leaves of three different Arabis species, as determined by the described UPLC-MS/MS method.

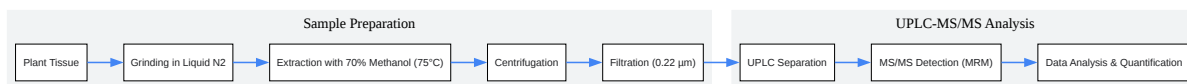
Sample ID	Plant Species	Glucoarabin Concentration (µg/g fresh weight) ± SD
AS-01	Arabis alpina	15.8 ± 1.2
AS-02	Arabis hirsuta	22.5 ± 2.1
AS-03	Arabis anachoretica	11.2 ± 0.9

This data is for illustrative purposes only and represents typical values that might be obtained.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **glucoarabin** from plant tissue.

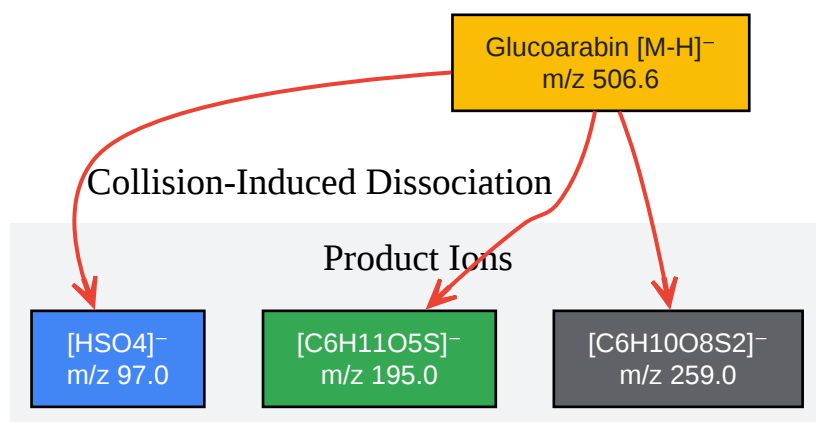


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Caption: Experimental workflow for **glucoarabin** analysis.

Proposed Fragmentation Pathway of Glucoarabin

The fragmentation of glucosinolates in negative ion mode MS/MS is well-characterized. The proposed fragmentation for **glucoarabin** ($[M-H]^-$ at m/z 506.6) is shown below, highlighting the generation of the diagnostic sulfate ion.



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- 2. Glucoarabin I CAS#: 67920-64-3 I glucosinolate I InvivoChem [invivochem.com]
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